amine hydrobromide CAS No. 1609408-94-7](/img/structure/B3060079.png)
[2-(1H-indol-3-yl)ethyl](4-methylbenzyl)amine hydrobromide
Übersicht
Beschreibung
“2-(1H-indol-3-yl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609408-94-7 . It has a molecular weight of 345.28 . The IUPAC name for this compound is N-[2-(1H-indol-3-yl)ethyl]-N-(4-methylbenzyl)amine hydrobromide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20N2.BrH/c1-14-6-8-15(9-7-14)12-19-11-10-16-13-20-18-5-3-2-4-17(16)18;/h2-9,13,19-20H,10-12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 345.28 .Wissenschaftliche Forschungsanwendungen
Dual Inhibitor in Medicinal Chemistry
A study by Bautista-Aguilera et al. (2014) identified a new compound, MBA236, derived from indole, as a dual inhibitor for cholinesterase and monoamine oxidase. This discovery has implications for the development of treatments for neurodegenerative diseases.
Distribution in Biological Systems
Graham (1964) explored the distribution of a similar halogenoalkylamine compound in rats. The study, detailed in Graham's research, found specific radioactivity in blood and tissues, providing insights into the pharmacokinetics of similar compounds.
Antiallergic Agent Research
Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds related to the one , for potential use as antiallergic agents. Their findings, available in Menciu et al.'s paper, showed promising results in antiallergic potency.
Cytotoxic Compounds Study
Wang et al. (2013) investigated compounds from Laminaria japonica, including indole derivatives, for their cytotoxic activities against prostate cancer cell lines. This research, detailed in Wang et al.'s study, highlights the potential use of such compounds in cancer therapy.
Schiff Bases Derived from Thiadiazole
A 2020 study by Gür et al. Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole, which includes compounds structurally similar to "2-(1H-indol-3-yl)ethylamine hydrobromide". This research has significant implications for the development of new pharmaceutical agents.
Hydroamination Research
Sobenina et al. (2010) conducted a study on hydroamination reactions involving indole derivatives. This research, found in Sobenina et al.'s paper, contributes to the understanding of chemical reactions and synthesis involving indole-based compounds.
Anticancer Agent Study
Hamdy et al. (2013) synthesized and tested substituted triazolamines as potential Bcl-2-inhibitory anticancer agents. This research, detailed in Hamdy et al.'s study, shows the potential of indole-based compounds in cancer treatment.
Pharmaceutical Intermediate Synthesis
Shetty et al. (2011) described the synthesis of a series of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues, including compounds related to "2-(1H-indol-3-yl)ethylamine hydrobromide", as potential antimitotic agents. The details of this research can be found in Shetty et al.'s publication.
Electrochemical Oxidation Study
Ghilane et al. (2010) investigated the electrochemical oxidation of primary amine in ionic liquid media. This study, detailed in Ghilane et al.'s research, contributes to the understanding of electrochemical processes involving amine compounds.
Serotonin Receptor Affinity Research
Nichols et al. (1988) developed a procedure for preparing optically pure alpha-methyltryptamines from substituted indoles, investigating their affinities at serotonin receptors. This research, available in Nichols et al.'s paper, provides insights into the pharmacological applications of indole derivatives.
Wirkmechanismus
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.BrH/c1-14-6-8-15(9-7-14)12-19-11-10-16-13-20-18-5-3-2-4-17(16)18;/h2-9,13,19-20H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVMFQSIUSJHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-94-7 | |
| Record name | 1H-Indole-3-ethanamine, N-[(4-methylphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


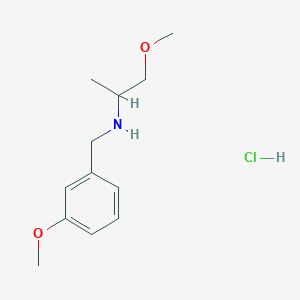
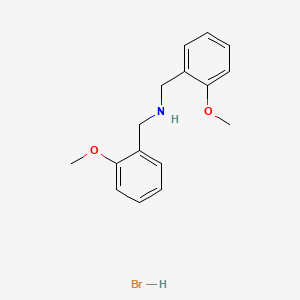

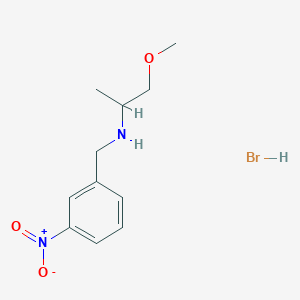
![{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3060005.png)
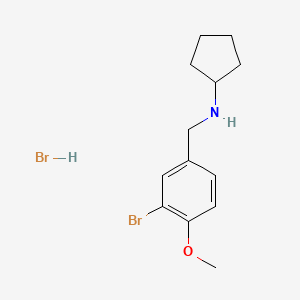
![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3060007.png)
![{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate](/img/structure/B3060008.png)
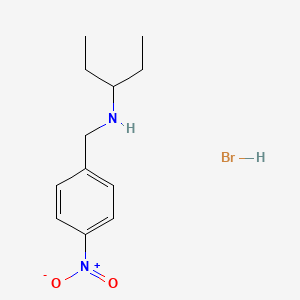
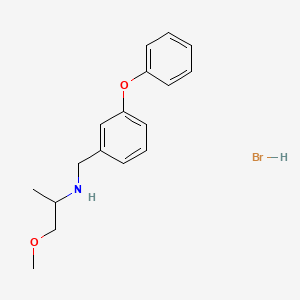
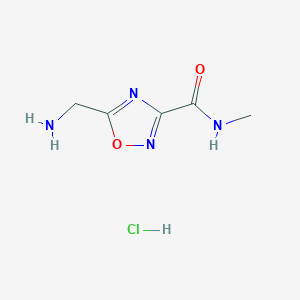
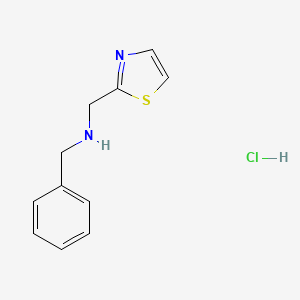
![4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060015.png)
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060018.png)
